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Compound of Interest

Compound Name: LNK4-S

Cat. No.: B15607683 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the

analysis of LNK4 binding sites using Chromatin Immunoprecipitation followed by sequencing

(ChIP-seq). This document is intended for researchers in plant biology, molecular biology, and

drug development seeking to understand the gene regulatory networks governed by the LNK

protein family.

Introduction
NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) proteins are key components

linking light signaling pathways to the circadian clock in plants such as Arabidopsis thaliana.

The LNK family consists of four members, LNK1, LNK2, LNK3, and LNK4, which have both

distinct and partially overlapping functions in orchestrating light-regulated developmental

processes. While LNK1 and LNK2 have more predominant roles, LNK3 and LNK4 also

contribute to the proper functioning of the circadian clock.

LNK proteins, including LNK4, are understood to function as transcriptional coactivators. They

lack a recognizable DNA-binding domain and are recruited to the promoters of target genes

through interactions with DNA-binding transcription factors, such as REVEILLE (RVE) proteins,

particularly RVE4 and RVE8. This complex then modulates the expression of core clock genes
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like PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1

(TOC1).

ChIP-seq is a powerful technique to identify the genome-wide DNA binding sites of

transcription factors and other DNA-associated proteins. By performing ChIP-seq using an

antibody specific to LNK4, researchers can identify the genomic regions where LNK4 is

associated with chromatin, thus revealing the target genes indirectly regulated by it.

Data Presentation: Expected Outcomes of LNK4
ChIP-seq Analysis
A successful LNK4 ChIP-seq experiment would yield a wealth of data regarding its genomic

localization. The following tables summarize the types of quantitative data that can be expected

and how they can be structured for clear interpretation and comparison.

Table 1: Summary of LNK4 ChIP-seq Peaks

Sample ID Total Reads
Mapped
Reads (%)

Number of
Peaks

Peak
Overlap
(Biological
Replicates)

FRiP Score
(%)

LNK4-ChIP-

Rep1
35,000,000 92.5 8,500

78% with

Rep2
2.5

LNK4-ChIP-

Rep2
38,000,000 93.1 9,100

78% with

Rep1
2.8

Input-DNA-

Rep1
30,000,000 95.2 N/A N/A N/A

Input-DNA-

Rep2
32,000,000 94.8 N/A N/A N/A

FRiP (Fraction of Reads in Peaks) score is a quality control metric indicating the percentage of

all mapped reads that fall into the called peaks.

Table 2: Genomic Distribution of LNK4 Binding Sites
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Genomic Feature Number of Peaks Percentage of Total Peaks

Promoter (≤1 kb upstream of

TSS)
3,500 41.2%

5' UTR 850 10.0%

Exon 600 7.1%

Intron 1,250 14.7%

3' UTR 400 4.7%

Intergenic 1,900 22.3%

Total 8,500 100%

TSS: Transcription Start Site; UTR: Untranslated Region.

Table 3: Top 10 Enriched Motifs in LNK4 Peak Regions

Rank
Motif Sequence
(Consensus)

p-value
Transcription
Factor Family

1 G-box (CACGTG) 1.2e-50 bZIP / bHLH

2
Evening Element

(AAAATATCT)
3.5e-45 Myb-like (e.g., RVEs)

3
TCP motif

(GTGGGCC)
7.8e-32 TCP

4 GATA-box (GATA) 1.1e-25 GATA

5
CCA1-binding site

(AAMAATCT)
5.4e-20

Myb-like (e.g.,

CCA1/LHY)

... ... ... ...

The presence of the Evening Element would be highly expected, as LNK proteins are known to

interact with RVE transcription factors which bind to this motif.
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Table 4: Gene Ontology (GO) Enrichment Analysis of Genes Associated with LNK4 Peaks

GO Term ID
GO Term
Description

p-value Fold Enrichment

GO:0009733
Response to red or

far-red light
1.5e-18 8.2

GO:0006355

Regulation of

transcription, DNA-

templated

2.1e-15 5.6

GO:0042752 Circadian rhythm 8.9e-12 10.5

GO:0009753
Response to jasmonic

acid
3.4e-9 4.1

GO:0009642
Photoperiodism,

flowering
7.2e-8 6.3

Experimental Protocols
The following is a detailed protocol for performing ChIP-seq on plant tissues to identify LNK4

binding sites. This protocol is adapted from established methods for transcription factor ChIP-

seq in Arabidopsis thaliana.

Part 1: Chromatin Preparation
Plant Material and Fixation:

Grow Arabidopsis thaliana seedlings (e.g., Col-0 wild-type or a line expressing tagged

LNK4) under desired light/dark cycles to the appropriate developmental stage (e.g., 10-

day-old seedlings).

Harvest approximately 1-2 grams of tissue per biological replicate at the time of day when

LNK4 expression is expected to be high (e.g., mid-morning).

Immediately submerge the tissue in 37 ml of ice-cold fixation buffer (1% formaldehyde, 10

mM Tris-HCl pH 8.0, 1 mM EDTA, 0.4 M sucrose, 1 mM PMSF).
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Apply a vacuum for 10-15 minutes to infiltrate the tissue with the fixative.

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M

and continue the vacuum for another 5 minutes.

Rinse the tissue twice with ice-cold water, blot dry, and flash-freeze in liquid nitrogen.

Store at -80°C.

Nuclei Isolation and Chromatin Shearing:

Grind the frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle.

Resuspend the powder in nuclei isolation buffer and filter through Miracloth to remove

large debris.

Isolate nuclei by centrifugation and lyse them to release chromatin.

Shear the chromatin to an average size of 200-800 bp using a sonicator (e.g., Bioruptor).

The optimal sonication conditions should be determined empirically.

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

Part 2: Immunoprecipitation
Antibody Incubation:

Pre-clear the chromatin by incubating with Protein A/G magnetic beads.

Take a small aliquot of the pre-cleared chromatin as the "input" control.

Incubate the remaining chromatin overnight at 4°C with an antibody specific to LNK4 (or

the tag if using a tagged line). For the negative control, use a non-specific
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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